molecular formula C10H10N2 B2617865 4-(1H-pyrrol-2-yl)aniline CAS No. 134703-22-3

4-(1H-pyrrol-2-yl)aniline

Cat. No. B2617865
CAS RN: 134703-22-3
M. Wt: 158.204
InChI Key: TUUPLQXULVWLHN-UHFFFAOYSA-N
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Description

4-(1H-Pyrrol-1-yl)aniline is a chemical compound with the molecular formula C10H10N2 . It is also known by other names such as 4-Pyrrol-1-yl-phenylamine and Benzenamine, 4- (1H-pyrrol-1-yl)- .


Synthesis Analysis

The synthesis of compounds related to 4-(1H-pyrrol-2-yl)aniline has been reported in various studies. For instance, a study reported the synthesis of a dithieno[3,2-b:2’,3’-d]pyrrole (DTP) derivative, namely, 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole (DTP-Ph-Pyr), via electrochemical polymerization . Another study reported the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)amidoferrocenyldithiophosphonate (SNS-NH2-Fc) and its copolymerization with 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine .


Molecular Structure Analysis

The molecular structure of 4-(1H-Pyrrol-1-yl)aniline consists of a pyrrole ring attached to an aniline group . The average mass of the molecule is 158.200 Da and the monoisotopic mass is 158.084396 Da .


Chemical Reactions Analysis

A study reported an aerobic oxidative carboamination of sp3C–H bonds with 2-(1H-pyrrol-1-yl)anilines, which utilized simple and readily available starting materials to produce pyrrolo[1,2-a]quinoxalines .

Scientific Research Applications

Electrochemical and Optical Properties

The compound has been used in the synthesis of a novel dithieno [3,2- b :2’, 3’ -d ]pyrrole (DTP) derivative, namely, 4- (4- (1 H -pyrrol-1-yl)phenyl)- 4H -dithieno [3,2- b :2’,3’ -d ]pyrrole (DTP-Ph-Pyr). The corresponding polymer (P (DTP-Ph-Pyr)) was successfully obtained via electrochemical polymerization. The polymer film exhibited a reversible electrochromic behavior with a high optical contrast and coloration efficiency .

Use in Conducting Polymer-Based Electrochemical Biosensors

A ferrocenyldithiophosphonate functional conducting polymer has been reported, which uses 4- (2,5-di (thiophen-2-yl)-1 H -pyrrol-1-yl)benzenamine in its structure. The amino groups on the polymer were utilized for covalent attachment of the enzyme glucose oxidase. The ferrocene on the backbone was used as a redox mediator during the electrochemical measurements .

CDK Inhibitors

A series of 2-anilino-4-(pyrrol-3-yl)-pyrimidine CDK inhibitors were discovered. Many of them exhibited potent CDK enzyme inhibitory activity .

Synthesis of Pyrrolo [1,2-a]quinoxalines

An efficient method was developed for the one-pot construction of pyrrolo [1,2-a]quinoxalines via a Cu (ii)-catalyzed domino reaction between 2- (1H-pyrrol-1-yl)anilines and alkylsilyl peroxides .

Mechanism of Action

While the specific mechanism of action for 4-(1H-pyrrol-2-yl)aniline is not explicitly mentioned in the retrieved papers, related compounds have shown various biological activities. For instance, some substituted pyrrolo[1,2-a]quinoxaline derivatives have been used as Sirt6 activators .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Future research could focus on the potential therapeutic applications of 4-(1H-pyrrol-2-yl)aniline and related compounds. For instance, a study suggested that the synthesized molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

properties

IUPAC Name

4-(1H-pyrrol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUPLQXULVWLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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